molecular formula C15H18O6 B181623 Triethyl benzene-1,3,5-tricarboxylate CAS No. 4105-92-4

Triethyl benzene-1,3,5-tricarboxylate

Cat. No. B181623
CAS RN: 4105-92-4
M. Wt: 294.3 g/mol
InChI Key: KXGOWZRHSOJOLF-UHFFFAOYSA-N
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Description

Triethyl benzene-1,3,5-tricarboxylate is a chemical compound with the molecular formula C15H18O6 . It has an average mass of 294.300 Da and a monoisotopic mass of 294.110352 Da . It is also known by other names such as 1,3,5-Benzenetricarboxylic acid, triethyl ester .


Synthesis Analysis

The synthesis of Triethyl benzene-1,3,5-tricarboxylate can be achieved through the reaction of ethyl propiolate under an argon atmosphere . The reaction was completed within 2 hours, producing a mixture of 1,2,4- and 1,3,5-isomers in a 97:3 molar ratio .


Molecular Structure Analysis

The molecular structure of Triethyl benzene-1,3,5-tricarboxylate consists of a benzene ring with three ethyl ester groups attached to it .


Chemical Reactions Analysis

Triethyl benzene-1,3,5-tricarboxylate can participate in various chemical reactions. For instance, it can react with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It can also form supramolecular polymers when mixed with conventional BTA-based supramolecular polymers .


Physical And Chemical Properties Analysis

Triethyl benzene-1,3,5-tricarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 385.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a flash point of 168.4±22.4 °C and an index of refraction of 1.509 .

Scientific Research Applications

Supramolecular Polymers

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: Synthetic water-compatible supramolecular polymers based on BTAs have attracted a lot of interest in recent years. They are uniquely suited to generate functional multicomponent biomaterials .
  • Methods of Application: The approach eliminates the statistical reactions and reduces the number of synthetic steps. It also leads to the inversion of the connectivity of one of the amides to the benzene core .
  • Results or Outcomes: The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

Photocatalytic Degradation

  • Scientific Field: Environmental Science and Pollution Research
  • Application Summary: The Cu (II) metal–organic frameworks (MOFs) based on 1,3,5-benzenetricarboxylic acid (Cu 3 (BTC) 2) was synthesized by the hydrothermal method .
  • Methods of Application: The photocatalytic activity of Cu 3 (BTC) 2 was examined on Rhodamine B (RhB) degradation under visible light irradiation .
  • Results or Outcomes: The outcomes displayed exceedingly enhanced photocatalytic activity under visible light. In addition, its recyclability was also confirmed for multiple cycles .

High Polymer Material Additive

  • Scientific Field: Polymer Science
  • Application Summary: Triethyl benzene-1,3,5-tricarboxylate can be used as an additive in high polymer materials, such as plastics and rubbers .
  • Methods of Application: The compound is mixed with the polymer material during the manufacturing process to enhance its properties .
  • Results or Outcomes: The addition of Triethyl benzene-1,3,5-tricarboxylate can improve the softness and plasticity of the polymer materials .

Industrial Applications

  • Scientific Field: Industrial Chemistry
  • Application Summary: Triethyl benzene-1,3,5-tricarboxylate is also used in various industrial fields, including coatings, inks, and adhesives .
  • Methods of Application: The compound is incorporated into these products during their production to enhance their performance .
  • Results or Outcomes: The use of Triethyl benzene-1,3,5-tricarboxylate can improve the properties and performance of these industrial products .

Synthesis of Yttrium Trimesates

  • Scientific Field: Inorganic Chemistry
  • Application Summary: Trimethyl 1,3,5-benzenetricarboxylate has been used to synthesize yttrium trimesates with open frameworks .
  • Methods of Application: The compound is used as a precursor in the synthesis process .
  • Results or Outcomes: The synthesis results in yttrium trimesates with open frameworks .

Biomaterials

  • Scientific Field: Biomolecular Chemistry
  • Application Summary: Synthetic water-compatible supramolecular polymers based on benzene-1,3,5-tricarboxamides (BTAs) have attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials .
  • Methods of Application: These polymers mimic fibrous structures found in nature and their modularity allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers .
  • Results or Outcomes: The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

Safety And Hazards

Triethyl benzene-1,3,5-tricarboxylate may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

While the future directions for Triethyl benzene-1,3,5-tricarboxylate are not explicitly mentioned in the search results, its ability to form supramolecular polymers suggests potential applications in the creation of functional multicomponent biomaterials .

properties

IUPAC Name

triethyl benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOWZRHSOJOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280588
Record name Triethyl benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl benzene-1,3,5-tricarboxylate

CAS RN

4105-92-4
Record name Triethyl trimesate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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